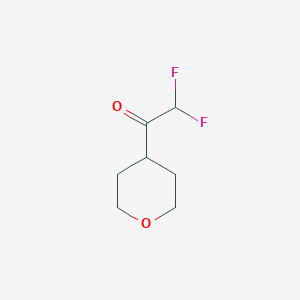

2,2-Difluoro-1-(oxan-4-yl)ethanone

Description

2,2-Difluoro-1-(oxan-4-yl)ethanone is a fluorinated ketone featuring a tetrahydropyran-4-yl (oxan-4-yl) substituent. The compound’s structure combines the electron-withdrawing effects of two fluorine atoms on the ketone carbon with the steric and electronic contributions of the oxygen-containing heterocycle. This configuration enhances its electrophilicity, making it valuable in organic synthesis, particularly in nucleophilic acyl substitution reactions or as a precursor for pharmaceutical intermediates.

Properties

IUPAC Name |

2,2-difluoro-1-(oxan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQRITGOEAWJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-Difluoro-1-(oxan-4-yl)ethanone typically involves the reaction of 2,2-difluoroethanol with oxan-4-one under specific reaction conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the 2,2-difluoroethanol, followed by the addition of oxan-4-one to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2-Difluoro-1-(oxan-4-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-1-(oxan-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(oxan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The fluorine atoms in the compound can enhance its binding affinity to these targets, resulting in more potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents (e.g., 4-fluorophenyl) enhance the ketone’s electrophilicity, favoring reactions like nucleophilic additions, while electron-donating groups (e.g., 4-methoxyphenyl) may reduce reactivity .

Physicochemical Properties

Notes:

Biological Activity

2,2-Difluoro-1-(oxan-4-yl)ethanone is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, which are critical for its evaluation in drug development and therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFO

- CAS Number : 1566835-24-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Modulation of Receptor Activity : It could act as a modulator for various receptors, influencing signal transduction pathways.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, warranting further investigation.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in the growth of Gram-positive and Gram-negative bacteria at concentrations above 50 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research project focused on the cytotoxic effects of the compound on human cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis markers when treated with concentrations ranging from 10 to 100 µM. The study concluded that this compound exhibits promising anticancer activity that merits further exploration in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-1-(oxan-4-yl)ethanone, and what factors influence reaction efficiency?

- Methodological Answer: The synthesis of this compound can be approached via two primary strategies:

- Difluorination of Trifluoromethyl Precursors: A method adapted from the difluorination of 4,4,4-trifluoro-1-arylbutane-1,3-diones using reagents like KF or CsF, yielding difluorinated ketones with ~82% efficiency (as demonstrated for analogous compounds) . Adjustments may be needed to accommodate the steric bulk of the oxan-4-yl group.

- Friedel-Crafts Acylation: While typically used for aromatic systems (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone synthesis ), this method could be modified by introducing the oxan-4-yl group via electrophilic substitution. Catalyst selection (e.g., AlCl₃) and reaction temperature (0–25°C) are critical for minimizing side reactions.

Key Factors: Catalyst activity, fluorine source reactivity, and steric hindrance from the oxan-4-yl ring.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer:

- NMR Spectroscopy: ¹⁹F and ¹H NMR are essential for confirming the difluoromethyl group and oxan-4-yl substitution. For example, ¹⁹F NMR of similar compounds shows distinct peaks at δ -110 to -120 ppm for CF₂ groups . ¹H NMR of the oxan-4-yl protons typically appears as a multiplet (δ 3.5–4.0 ppm) due to ring conformation .

- X-ray Crystallography: Use SHELX programs for structure refinement . The tetrahydropyran ring’s chair conformation and CF₂ group geometry can be resolved with high-resolution data.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks for C₈H₁₁F₂O₂ at 193.07 Da).

Advanced Research Questions

Q. What strategies can address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer:

- Solvent and Conformational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) should account for solvent effects (e.g., acetone-d₆ in NMR) and dynamic ring puckering of the oxan-4-yl group .

- Calibration with Analogues: Compare predicted shifts with experimental data from structurally similar compounds (e.g., 2,2-difluoro-1-(4-methoxyphenyl)ethanone ) to refine computational parameters.

Q. How can researchers modify the tetrahydropyran ring in this compound to study structure-activity relationships, and what analytical techniques are critical?

- Methodological Answer:

- Ring Functionalization: Introduce substituents (e.g., methyl, nitro) via electrophilic substitution or cross-coupling reactions. For example, 2,2-difluoro-1-(3-nitrophenyl)ethanone derivatives have been synthesized using nitration conditions .

- Analytical Workflow:

- HPLC-MS: Monitor reaction progress and purity.

- X-ray Diffraction: Resolve conformational changes induced by substituents .

- Thermogravimetric Analysis (TGA): Assess thermal stability of derivatives for material science applications.

Q. What mechanistic insights explain the reactivity of the difluorinated ketone group in nucleophilic addition reactions?

- Methodological Answer:

- Electronic Effects: The CF₂ group’s strong electron-withdrawing nature polarizes the carbonyl, enhancing electrophilicity. This is evidenced by faster nucleophilic attack rates compared to non-fluorinated analogues .

- Steric Considerations: The oxan-4-yl group’s chair conformation may hinder access to the carbonyl, requiring bulky nucleophiles (e.g., Grignard reagents) to employ high-dielectric solvents (e.g., THF) for improved kinetics.

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic and NMR data regarding the conformation of the oxan-4-yl ring?

- Methodological Answer:

- Dynamic NMR Studies: Variable-temperature ¹H NMR can detect ring puckering interconversion (e.g., coalescence of proton signals at low temperatures) .

- Complementary Crystallography: Compare single-crystal X-ray data (static conformation) with molecular dynamics simulations to model ring flexibility .

Table: Comparative Synthesis Methods for Difluorinated Ketones

| Method | Substrate | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Difluorination | Trifluoro-1-arylbutane-1,3-dione | 82% | KF, DMF, 80°C | |

| Friedel-Crafts Acylation | 3-Fluoro-4-propoxybenzaldehyde | 65–75% | AlCl₃, CH₂Cl₂, 0°C | |

| Nucleophilic Fluorination | Bromoethanone derivatives | 70% | AgF, DCM, reflux |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.